molecular formula C30H46O4 B149905 16alpha-Hydroxydehydrotrametenolic acid CAS No. 176390-66-2

16alpha-Hydroxydehydrotrametenolic acid

Cat. No. B149905
CAS RN: 176390-66-2
M. Wt: 470.7 g/mol
InChI Key: XSLKAKROJKMHIT-WIUKAADNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16alpha-Hydroxydehydrotrametenolic acid (HTA) is a triterpenoid compound that is extracted from a medicinal mushroom called Trametes versicolor. It has been found to have various pharmacological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.

Scientific Research Applications

Cosmetic and Therapeutic Applications

Hydroxy acids, including 16alpha-Hydroxydehydrotrametenolic acid, are frequently used in various cosmetic and therapeutic formulations. These compounds are known for providing beneficial effects on the skin, such as treating photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. Despite their widespread use, the biological mechanisms of action of hydroxy acids are not fully understood and require further clarification. The contribution of cosmetic vehicles in the formulation of these acids is also significant and warrants additional studies (Kornhauser, Coelho, & Hearing, 2010).

Pharmacological and Industrial Importance

Phytochemicals like Syringic acid, a phenolic compound found in fruits and vegetables, show a wide range of therapeutic applications, including the prevention of diabetes, cardiovascular diseases, cancer, and cerebral ischemia. They also possess anti-oxidant, antimicrobial, anti-inflammatory, antiendotoxic, neuroprotective, and hepatoprotective activities. These properties highlight the potential of phenolic compounds, like this compound, in various biomedical fields. In addition to their therapeutic uses, these compounds have substantial industrial applications in bioremediation, photocatalytic ozonation, and laccase-based catalysis (Srinivasulu et al., 2018).

Cosmeceutical Significance and Future Perspectives

Hydroxycinnamic acids and their derivatives, including this compound, are recognized for their antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, and anti-tyrosinase activities. These properties make them promising ingredients for anti-aging and anti-inflammatory products, preservatives, and hyperpigmentation-correcting agents in cosmetics. However, their poor stability, easy degradation, and oxidation present challenges. Microencapsulation techniques are being explored to enhance their stability and enable sustained release for topical applications. Despite their high potential, more studies are needed to validate their benefits in cosmetic formulations and to understand their skin permeability and topical bioavailability after application (Taofiq, González-Paramás, Barreiro, & Ferreira, 2017).

Mechanism of Action

Target of Action

16alpha-Hydroxydehydrotrametenolic acid is a triterpene acid that is fermented in the mycelium of the fungus Poria cocos . The primary target of this compound is the Mpro, the main protease of COVID-19 . This protease is critical for viral proteolytic maturation and is currently a key target in the design of potential inhibitors .

Mode of Action

The compound interacts with its target, the Mpro protease, by binding stably to the active site of Mpro with high levels of binding activity . This interaction inhibits the activity of the protease, thereby potentially inhibiting the maturation of the virus.

Biochemical Pathways

It is known that the compound’s inhibition of the mpro protease disrupts the proteolytic maturation of the virus, which is a crucial step in the virus’s life cycle .

Pharmacokinetics

It is known that the compound is a white powder that is soluble in methanol and ethanol, slightly soluble in water, and insoluble in ethyl acetate . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the Mpro protease, which disrupts the life cycle of the virus . This could potentially lead to a decrease in viral replication and an overall reduction in viral load.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility properties suggest that it may be more effective in alcohol-based solutions than in aqueous solutions . .

Biochemical Analysis

Biochemical Properties

It is known to have anti-inflammatory properties

Cellular Effects

16alpha-Hydroxydehydrotrametenolic acid has been shown to have inhibitory effects on NO production and iNOS expression in LPS-stimulated Raw264.7 cells . This suggests that it may influence cell function by modulating cell signaling pathways and gene expression.

Molecular Mechanism

It has been suggested that it may bind to the active site of Mpro, a key target in the design of potential inhibitors for COVID-19 . This binding interaction could lead to changes in gene expression and enzyme activation or inhibition.

properties

IUPAC Name

(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-18(2)9-8-10-19(26(33)34)25-22(31)17-30(7)21-11-12-23-27(3,4)24(32)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,11,13,19,22-25,31-32H,8,10,12,14-17H2,1-7H3,(H,33,34)/t19-,22-,23+,24+,25+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLKAKROJKMHIT-WIUKAADNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 16α-Hydroxydehydrotrametenolic acid interact with xanthine oxidase, and what are the potential downstream effects?

A: The research paper identifies 16α-Hydroxydehydrotrametenolic acid as a mixed inhibitor of xanthine oxidase []. While the exact binding mechanism isn't fully detailed, mixed inhibition implies that this compound can bind to both the free enzyme and the enzyme-substrate complex, potentially affecting different stages of the enzymatic reaction. This inhibition of xanthine oxidase is significant because it can lead to a decrease in uric acid production. Since elevated uric acid levels are a hallmark of gout, this inhibitory action positions 16α-Hydroxydehydrotrametenolic acid as a potential therapeutic agent for managing this condition [].

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